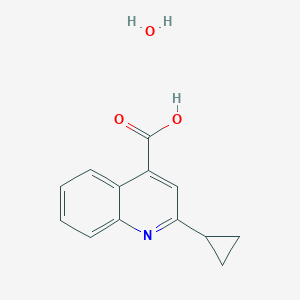
2-环丙基-4-喹啉羧酸水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
2-Cyclopropyl-4-quinolinecarboxylic acid hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-quinolinecarboxylic acid hydrate typically involves the condensation of isatins with sodium pyruvate under microwave-assisted conditions. This Pfitzinger-type reaction yields quinoline-2,4-dicarboxylic acid, which can be further processed to obtain the desired compound . The reaction conditions often include the use of catalysts such as clay or ionic liquids to promote greener and more sustainable chemical processes .
Industrial Production Methods
Industrial production methods for 2-Cyclopropyl-4-quinolinecarboxylic acid hydrate may involve bulk manufacturing and sourcing of raw materials. The compound is synthesized in large quantities using optimized reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
2-Cyclopropyl-4-quinolinecarboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different quinoline-based products.
Substitution: The compound can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with potential biological and industrial applications .
作用机制
The mechanism of action of 2-Cyclopropyl-4-quinolinecarboxylic acid hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific pathways, leading to its biological effects. For example, quinoline derivatives are known to inhibit hemozoin polymerization, which is crucial for their antimalarial activity .
相似化合物的比较
生物活性
2-Cyclopropyl-4-quinolinecarboxylic acid hydrate is a compound of significant interest in medicinal chemistry due to its biological activities, particularly its antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antibacterial efficacy, and potential therapeutic applications.
2-Cyclopropyl-4-quinolinecarboxylic acid hydrate can be synthesized through a Pfitzinger-type reaction, where isatins are condensed with sodium pyruvate under microwave-assisted conditions. This method yields quinoline derivatives that are further processed to obtain the target compound. The compound's structure allows it to interact with various biological targets, influencing its activity.
The biological activity of 2-Cyclopropyl-4-quinolinecarboxylic acid hydrate is primarily attributed to its interaction with molecular targets such as enzymes and receptors. It is known to inhibit hemozoin polymerization, which is crucial for antimalarial activity. Additionally, the compound has shown potential in inhibiting bacterial growth by disrupting cellular processes in pathogens.
Antimicrobial Activity
Antibacterial Studies:
Research indicates that 2-Cyclopropyl-4-quinolinecarboxylic acid hydrate exhibits significant antibacterial activity against various strains of bacteria. The following table summarizes the antibacterial efficacy of this compound compared to standard antibiotics:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Comparison with Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 64 | Better than ampicillin |
| Escherichia coli | 128 | Comparable to gentamicin |
| Bacillus subtilis | >256 | Weak activity |
| Pseudomonas aeruginosa | >256 | Weak activity |
| Methicillin-resistant S. aureus (MRSA) | >256 | Weak activity |
These results indicate that while 2-Cyclopropyl-4-quinolinecarboxylic acid hydrate shows promising activity against certain Gram-positive bacteria, its efficacy against Gram-negative bacteria remains limited .
Case Studies and Research Findings
- Antimicrobial Efficacy: A study evaluating various quinoline derivatives found that 2-Cyclopropyl-4-quinolinecarboxylic acid hydrate demonstrated notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. The structural modifications in quinoline derivatives were linked to enhanced antibacterial properties .
- Cytotoxicity Assessment: The cytotoxic effects of the compound were assessed using mouse macrophage cell lines (RAW 264.7). The results indicated low cytotoxicity, with IC50 values comparable to standard antibiotics like ampicillin and gentamicin, suggesting a favorable safety profile for further development as an antibacterial agent .
- Morphogenetic Effects: Quinoline derivatives have also been observed to induce morphological changes in fungal pathogens, affecting their growth patterns and permeability of cellular membranes. This suggests a broader spectrum of action beyond simple bactericidal effects .
属性
IUPAC Name |
2-cyclopropylquinoline-4-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2.H2O/c15-13(16)10-7-12(8-5-6-8)14-11-4-2-1-3-9(10)11;/h1-4,7-8H,5-6H2,(H,15,16);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWKGZVXOCNEDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














